molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2

2-[(2-Methylphenoxy)methyl]benzeneboronic acid

Cat. No.: B067407
CAS No.: 170924-68-2
M. Wt: 242.08 g/mol
InChI Key: USBHMYSLYGTHQY-UHFFFAOYSA-N
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Description

2-[(2-Methylphenoxy)methyl]benzeneboronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-((o-Tolyloxy)methyl)phenyl)boronic acid, also known as 2-[(2-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID or 2-[(2-Methylphenoxy)methyl]benzeneboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as reaction conditions . The compound’s action is exceptionally mild and functional group tolerant . Its stability, preparation ease, and environmental benignity make it suitable for use under a variety of conditions .

Properties

IUPAC Name

[2-[(2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBHMYSLYGTHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400721
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170924-68-2
Record name {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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